molecular formula C24H28N2O7 B6523220 methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 883489-86-9

methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B6523220
CAS No.: 883489-86-9
M. Wt: 456.5 g/mol
InChI Key: JNOQLXWXVVPHRQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H28N2O7 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.18965124 g/mol and the complexity rating of the compound is 893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound that belongs to the class of pyrano[3,2-c]pyridines. This class of compounds has garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis and biological activity of this specific compound, focusing on its potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound's structure features a pyrano[3,2-c]pyridine core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions that incorporate key functional groups known to contribute to pharmacological effects.

Anticancer Activity

Research indicates that derivatives of pyrano[3,2-c]pyridines exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

A notable study evaluated the effects of similar compounds on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results showed that certain derivatives caused significant growth inhibition with IC50 values below 10 µM. This suggests that this compound may also exhibit similar anticancer properties due to its structural analogies .

Antimicrobial Activity

Pyrano[3,2-c]pyridines have been reported to possess antimicrobial activities against various pathogens. For example, compounds within this class have shown efficacy against bacterial strains such as Bacteroides fragilis. The mechanism of action is often linked to the inhibition of specific bacterial enzymes or disruption of cell membrane integrity .

Other Biological Activities

In addition to anticancer and antimicrobial effects, some studies suggest potential anti-inflammatory properties linked to this class of compounds. These activities are typically assessed through in vitro assays measuring cytokine release or inhibition of inflammatory pathways .

Case Studies

  • Antitumor Efficacy : A study involving pyrano[3,2-c]pyridine derivatives demonstrated their ability to inhibit tumor growth in vivo using chick chorioallantoic membrane (CAM) models. The most promising compounds reduced tumor size significantly compared to controls .
  • Antimicrobial Screening : In vitro assays have shown that certain derivatives possess IC50 values in the low micromolar range against specific bacterial strains. For example, a compound from the chromeno[3,2-c]pyridine family exhibited an IC50 value of 87.9 μM against New Delhi metallo-beta-lactamase .

Data Tables

Activity Type Compound Cell Line/Pathogen IC50 Value (µM) Reference
AnticancerMethyl 2-amino...MDA-MB-231<10
AnticancerPyrano[3,2-c]...MDA-MB-468<10
AntimicrobialChromeno...Bacteroides fragilis87.9
Anti-inflammatoryPyrano derivativesVariousN/A

Properties

IUPAC Name

methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O7/c1-13-10-18-20(23(27)26(13)12-15-6-5-9-32-15)19(21(22(25)33-18)24(28)31-4)14-7-8-16(29-2)17(11-14)30-3/h7-8,10-11,15,19H,5-6,9,12,25H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOQLXWXVVPHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C=C3)OC)OC)C(=O)N1CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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